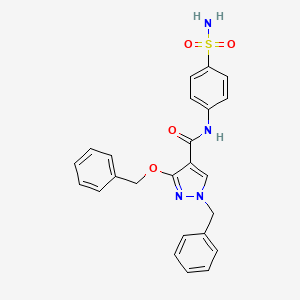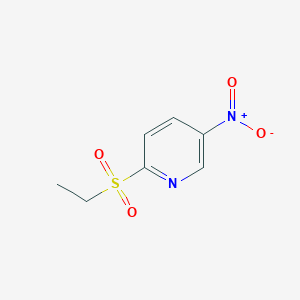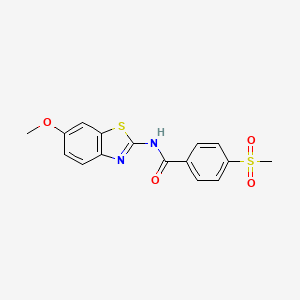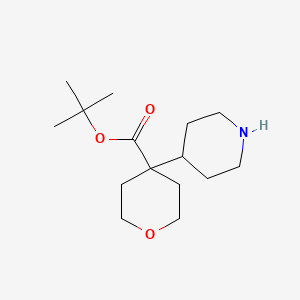![molecular formula C10H11NO5 B2929499 2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid CAS No. 162509-50-4](/img/structure/B2929499.png)
2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid is an organic compound that is gaining interest due to its versatile properties and potential applications in various fields such as chemistry, biology, and medicine. Its complex structure consists of several functional groups, making it a key candidate for multiple reactions and synthesis pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid typically involves a multi-step process:
Starting Material: : The process begins with 6-methoxyphenol, which undergoes a series of chemical transformations.
Formation of Aldehyde: : This is followed by the formation of an aldehyde intermediate through reactions such as formylation.
Oxime Formation: : The aldehyde is then converted into an oxime via a reaction with hydroxylamine.
Acetic Acid Substitution: : Finally, the oxime undergoes a substitution reaction with acetic acid to form the target compound.
Industrial Production Methods
Industrial production might involve optimizing these steps to ensure high yield and purity while minimizing environmental impact. Continuous flow chemistry techniques and the use of catalysts can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid undergoes various chemical reactions:
Oxidation: : This reaction can alter the functional groups and possibly introduce new functionalities.
Reduction: : Can be used to convert the oxime group into an amine.
Substitution: : Various nucleophiles can replace the hydroxyl or methoxy groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substituting Agents: : Halogenating agents or organometallic compounds.
Major Products Formed
The major products depend on the reactions undertaken. For instance, oxidation might yield a carboxylic acid derivative, while reduction will produce an amine derivative.
Scientific Research Applications
2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid finds applications in:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Its derivatives might act as enzyme inhibitors or activators.
Industry: : Applications in the synthesis of polymers and advanced materials.
Mechanism of Action
The compound’s mechanism of action depends largely on its functional groups:
Molecular Targets: : It can interact with various biological targets like enzymes or receptors due to its oxime and methoxy groups.
Pathways Involved: : These interactions can influence metabolic or signaling pathways, leading to therapeutic effects or biochemical changes.
Comparison with Similar Compounds
Similar Compounds
2-{2-[hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid: : Lacks the "1E" configuration, slightly altering its reactivity.
2-{2-[(hydroxyimino)methyl]-6-ethoxyphenoxy}acetic acid: : Ethoxy substitution instead of methoxy, affecting its solubility and reactivity.
Uniqueness
2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid stands out due to its specific configuration and combination of functional groups, which confer unique chemical and biological properties.
There you have it—a detailed dive into the world of this compound. Hope it proves useful!
Properties
IUPAC Name |
2-[2-[(E)-hydroxyiminomethyl]-6-methoxyphenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-15-8-4-2-3-7(5-11-14)10(8)16-6-9(12)13/h2-5,14H,6H2,1H3,(H,12,13)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLQKXKNAGLUPX-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)O)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC(=O)O)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(2-chlorobenzyl)-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2929416.png)
![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2929417.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2929418.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2929419.png)
![{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine dihydrochloride](/img/structure/B2929420.png)

![(2E)-3-(furan-2-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]prop-2-enamide](/img/structure/B2929426.png)

![2-(Propan-2-yl)-6'-oxaspiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-4-one](/img/structure/B2929429.png)

![Methyl 4-oxo-3-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2929432.png)

![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2929436.png)

